molecular formula C26H42N4O6S B15143444 Tubulysin IM-2

Tubulysin IM-2

Cat. No.: B15143444
M. Wt: 538.7 g/mol
InChI Key: FTNZYSKQMXPJIO-VBVPVEISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Carbamate Replacement of Acetate Esters

The labile acetate ester in tubulysins is prone to hydrolysis, reducing potency. Replacing it with a carbamate group improves metabolic stability:

  • Example : Analog 3 (carbamate-modified) showed retained cytotoxicity (IC₅₀: 1.0–6.6 nM) compared to acetate-containing analogs .

C-11 Modifications

Modifications at the C-11 position (Tuv region) significantly impact tubulin binding:

CompoundR GroupIC₅₀ (nM) DU-145IC₅₀ (nM) HCT-116
1 H, Me0.70.6
2 Me, Me0.50.9
5 Me, Et1.01.9

Data sourced from SAR studies on N14-desacetoxytubulysin H derivatives .

Stereochemical and Functional Group Requirements

  • Tuv Residue : The N,O-acetal group enhances lipophilicity and potency. Desmethyl or acetyl analogs reduce activity by >100-fold .

  • Mep Residue : A tertiary amine (D-configuration) is essential; L-amino acids abolish activity .

Metabolic and Conjugation Studies

  • Antibody-Drug Conjugates (ADCs) : Site-specific conjugation at the heavy chain 334C position reduces metabolic cleavage (e.g., acetate ester hydrolysis) and improves pharmacokinetics .

  • Metabolite Analysis : Hydrolysis of the acetate ester generates a 42 Da lighter species with reduced tubulin binding (IC₅₀ increases from 1.9 μM to >50 μM) .

Key Challenges and Innovations

  • Route Shortening : MCRs reduce synthesis steps from >30 to 18, enhancing scalability .

  • Diastereoselective Catalysis : Bulky ligands enable precise control over Tuv and Tup stereochemistry .

This synthesis of data highlights the interplay between chemical modifications, stereochemistry, and bioactivity in tubulysin analogs, providing a roadmap for future development of stabilized derivatives and ADCs.

Properties

Molecular Formula

C26H42N4O6S

Molecular Weight

538.7 g/mol

IUPAC Name

2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C26H42N4O6S/c1-8-16(4)22(28-23(32)19-11-9-10-12-29(19)6)25(33)30(7)20(15(2)3)13-21(36-17(5)31)24-27-18(14-37-24)26(34)35/h14-16,19-22H,8-13H2,1-7H3,(H,28,32)(H,34,35)/t16-,19+,20+,21+,22-/m0/s1

InChI Key

FTNZYSKQMXPJIO-VBVPVEISSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.